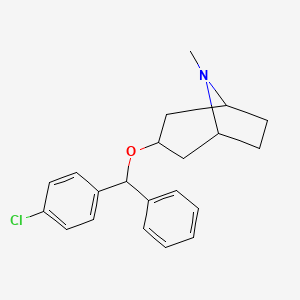

Clobenztropine

Beschreibung

Historical Context of Tropane (B1204802) Alkaloid Derivatives in Pharmaceutical Research

Tropane alkaloids are a class of bicyclic alkaloids that have been known for centuries for their medicinal and psychoactive properties. nih.gov These compounds are naturally found in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade) and Erythroxylum coca (coca plant). The tropane ring structure, which characterizes these molecules, has served as a versatile scaffold for the development of a wide range of pharmaceutical agents.

Historically, the investigation of tropane alkaloids has led to the discovery of important drugs. For instance, atropine (B194438), isolated from Atropa belladonna, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors and is used for various medical purposes, including resuscitation and as an antiemetic. researchgate.net On the other hand, cocaine, from the coca plant, is a potent central nervous system stimulant that primarily acts by inhibiting the dopamine (B1211576) transporter. researchgate.net

The rich pharmacology of natural tropane alkaloids spurred significant interest in the synthesis of derivatives with improved therapeutic profiles. Researchers have systematically modified the tropane skeleton to develop compounds with selective activity on specific targets, aiming to separate the desired therapeutic effects from unwanted side effects. This has led to the development of semi-synthetic and synthetic tropane alkaloid derivatives that are used as mydriatics, antiemetics, antispasmodics, anesthetics, and bronchodilators. researchgate.net Benztropine (B127874), a close structural analog of clobenztropine, is a synthetic tropane derivative used in the treatment of Parkinson's disease, highlighting the therapeutic potential of this chemical class. researchgate.net

Overview of this compound's Role in Dopaminergic and Cholinergic System Investigations

This compound, as a derivative of the tropane core, has been primarily investigated for its interactions with the dopaminergic and cholinergic systems, much like its close analog benztropine. The structural features of this compound suggest its potential to modulate the activity of both dopamine transporters (DAT) and muscarinic acetylcholine receptors (mAChRs).

Dopaminergic System:

The dopamine transporter is a key protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic signaling. Inhibition of DAT leads to increased extracellular dopamine levels, a mechanism shared by stimulants like cocaine and therapeutic agents used for conditions like ADHD.

Preclinical research has focused on characterizing the binding affinity and inhibitory potency of tropane derivatives at the dopamine transporter. While specific data for this compound is limited, extensive research on its analog, benztropine, provides valuable insights. Benztropine and its analogs are potent inhibitors of the dopamine transporter. nih.gov Studies have shown that these compounds bind within the substrate-binding pocket of DAT, overlapping with the binding sites of dopamine and cocaine. nih.govbohrium.com The table below summarizes the binding affinities of benztropine and a related compound at the human dopamine transporter.

| Compound | Target | Binding Affinity (Ki) |

| Benztropine | Human Dopamine Transporter (hDAT) | Data not available in provided search results |

| JHW 007 (Benztropine analog) | Human Dopamine Transporter (hDAT) | Data not available in provided search results |

Cholinergic System:

The cholinergic system, with its muscarinic and nicotinic acetylcholine receptors, plays a crucial role in various physiological functions, including learning, memory, and motor control. Muscarinic receptors, in particular, are a target for many therapeutic agents.

Tropane alkaloids, including atropine and scopolamine, are well-known muscarinic receptor antagonists. researchgate.net this compound's structural similarity to these compounds suggests it may also exhibit affinity for muscarinic receptors. Research on benztropine has shown that it acts as a muscarinic receptor antagonist. nih.gov The anticholinergic properties of benztropine contribute to its therapeutic effects in Parkinson's disease by helping to restore the balance between dopamine and acetylcholine in the brain. The table below illustrates the binding affinities of benztropine for different muscarinic receptor subtypes.

| Compound | Receptor Subtype | Binding Affinity (Ki) |

| Benztropine | M1 Muscarinic Receptor | Data not available in provided search results |

| Benztropine | M2 Muscarinic Receptor | Data not available in provided search results |

| Benztropine | M3 Muscarinic Receptor | Data not available in provided search results |

| Benztropine | M4 Muscarinic Receptor | Data not available in provided search results |

| Benztropine | M5 Muscarinic Receptor | Data not available in provided search results |

Scope and Significance of Academic Research on this compound

Academic research on this compound appears to be part of a broader effort to understand the structure-activity relationships of tropane alkaloid derivatives. The primary significance of studying compounds like this compound lies in their potential to serve as molecular probes to elucidate the complex mechanisms of the dopaminergic and cholinergic systems. By systematically modifying the structure of the tropane core and observing the effects on receptor binding and function, researchers can gain a deeper understanding of the molecular interactions that govern neurotransmitter transport and receptor signaling.

The research on this compound and related compounds is also driven by the search for novel therapeutic agents. For example, benztropine analogs have been evaluated as potential treatments for cocaine addiction. nih.gov The rationale is that these compounds, by acting as dopamine transporter inhibitors with different pharmacokinetic and pharmacodynamic profiles than cocaine, might be able to reduce cocaine craving and relapse.

The scope of research on this compound itself is more limited compared to its close analog, benztropine. Much of the understanding of its potential pharmacological profile is inferred from the extensive studies on benztropine and other tropane derivatives. Further preclinical studies are needed to fully characterize the specific binding affinities, functional activities, and in vivo effects of this compound. Such research would contribute to a more complete picture of the therapeutic potential of this class of compounds.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[(4-chlorophenyl)-phenylmethoxy]-8-methyl-8-azabicyclo[3.2.1]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClNO/c1-23-18-11-12-19(23)14-20(13-18)24-21(15-5-3-2-4-6-15)16-7-9-17(22)10-8-16/h2-10,18-21H,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAXFDULERPAJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5043897 | |

| Record name | Clobenztropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5627-46-3 | |

| Record name | 3-[(4-Chlorophenyl)phenylmethoxy]-8-methyl-8-azabicyclo[3.2.1]octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5627-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clobenztropine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005627463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clobenztropine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOBENZTROPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8CDT278F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivative Design

General Synthetic Strategies for Tropane-Based Compounds Relevant to Clobenztropine

The synthesis of this compound is fundamentally reliant on the construction of the tropane (B1204802) skeleton, a bicyclic amine that forms the core of a wide range of alkaloids. A cornerstone in this field is the Robinson tropinone synthesis, a classic one-pot reaction that has been a mainstay in organic chemistry since its discovery.

Sir Robert Robinson's synthesis, first published in 1917, is a biomimetic approach that mimics the natural biosynthetic pathway of tropane alkaloids. wikipedia.orgrsc.org The reaction involves the condensation of succinaldehyde, methylamine, and acetonedicarboxylic acid (or its calcium salt) to form tropinone. bris.ac.uk This landmark synthesis is lauded for its elegance and efficiency, demonstrating a tandem reaction in a single pot. wikipedia.org The initial reported yield was 17%, which has since been significantly improved to over 90% under optimized, buffered conditions. wikipedia.orgbris.ac.ukacs.org

The mechanism of the Robinson tropinone synthesis involves a double Mannich reaction. wikipedia.orgresearchgate.net Initially, methylamine reacts with succinaldehyde to form a dihydropyrrole intermediate. This is followed by an intermolecular Mannich reaction with the enolate of acetonedicarboxylic acid. A subsequent intramolecular Mannich reaction leads to the formation of the bicyclic tropane ring system. Finally, decarboxylation of the resulting tropinonedicarboxylic acid affords tropinone. wikipedia.org

Once tropinone is obtained, the next crucial step towards this compound is the stereoselective reduction of the ketone group at the C-3 position to a hydroxyl group, yielding tropine (3α-tropanol). This reduction can be achieved using various reducing agents, with metal-in-acid reductions, such as zinc in hydroiodic acid, being effective. bris.ac.uk In nature, this reduction is catalyzed by specific enzymes, namely tropinone reductase I (TRI), which predominantly produces tropine. wikipedia.org

The resulting tropine, with its reactive hydroxyl group, serves as the immediate precursor for the etherification step that introduces the chloro-substituted benzhydryl moiety, leading to the formation of this compound.

Methodological Approaches for Chloro-Substituted Tropane Derivatives

The introduction of the chloro-substituted benzhydryl ether at the 3-position of the tropane ring is the defining step in the synthesis of this compound. A direct and effective method for this transformation is detailed in the chemical literature and patents.

A key process involves the reaction of tropine with a substituted diphenylhalomethane in an acidic medium. google.com For the synthesis of this compound, the specific reagent required is 4-chlorodiphenylhalomethane, such as 4-chlorodiphenylbromomethane. google.com The reaction is typically carried out in a lower aliphatic carboxylic acid, for instance, acetic acid. google.com This acidic environment facilitates the etherification reaction between the hydroxyl group of tropine and the benzhydrylic carbon of the chloro-substituted diphenylhalomethane.

The general reaction can be represented as:

Tropine + 4-Chlorodiphenylhalomethane --(Acidic Medium)--> this compound

This method provides a straightforward route to not only this compound but also a variety of other substituted benzhydryl ethers of tropine by simply varying the substituents on the phenyl rings of the diphenylhalomethane starting material. google.com The patent literature suggests that substituents such as halogens, lower alkoxy, and lower alkyl groups on the phenyl rings are well-tolerated in this reaction. google.com

The table below summarizes the key reactants and conditions for the synthesis of chloro-substituted tropane derivatives like this compound.

| Reactant 1 | Reactant 2 | Reaction Condition | Product |

| Tropine | 4-Chlorodiphenylbromomethane | Acetic Acid | This compound |

| Tropine | 4,4'-Dichlorodiphenylbromomethane | Acetic Acid | Tropine 4,4'-dichlorobenzohydryl ether |

Advanced Synthetic Techniques for this compound Analogs

The development of new chemical entities with potentially improved properties often relies on the ability to generate a diverse range of analogs from a parent compound. For this compound, advanced synthetic techniques, particularly those leveraging combinatorial chemistry, offer powerful tools for creating libraries of related compounds.

Given the structural similarity between this compound and benztropine (B127874) (which lacks the chloro substituent), the combinatorial synthesis strategies developed for benztropine analogs are directly applicable to the generation of this compound analogs. nih.govrsc.org These methods allow for the rapid synthesis of a large number of compounds by systematically varying different parts of the molecule.

One such advanced approach involves a multi-step sequence that can be adapted for parallel synthesis. A key step in one reported combinatorial synthesis of benztropine analogs is the radical azidonation of a protected tropane derivative. nih.govrsc.org This is followed by the reaction with a variety of Grignard reagents to introduce diversity at the benzhydryl position. nih.govrsc.org By using a mixture of Grignard reagents, a two-dimensional library of N-normethylbenztropine analogs can be created. nih.govrsc.org

To further expand the chemical space, a third dimension of diversity can be introduced by reacting the secondary amine of the tropane core with a range of alkylating agents, such as alkyl bromides. nih.govrsc.org This results in a three-dimensional library of compounds with variations at both the benzhydryl and the N-8 positions of the tropane ring.

This combinatorial strategy can be readily adapted for this compound analogs by starting with a tropane precursor and incorporating a chloro-substituted Grignard reagent in the initial library generation step. The subsequent diversification steps would then allow for the creation of a large library of this compound analogs with modifications at various positions.

The table below outlines a potential combinatorial approach for the synthesis of this compound analogs, based on the strategies developed for benztropine.

| Step | Reaction | Reagents for Diversification | Resulting Diversity |

| 1 | Grignard Reaction | Various substituted aryl Grignard reagents | Modification of the benzhydryl moiety |

| 2 | N-Alkylation | Various alkyl halides | Modification of the N-8 substituent |

These advanced synthetic techniques provide a powerful platform for the systematic exploration of the structure-activity relationships of this compound-related compounds.

Preclinical Pharmacological Profile

In Vitro Receptor and Transporter Binding Affinity Studies

In vitro studies are crucial for elucidating the direct interactions of a compound with its molecular targets. These studies typically involve radioligand binding assays to determine the affinity of the compound for specific receptors and transporters.

Dopamine (B1211576) Transporter (DAT) Binding Kinetics and Equilibrium

The dopamine transporter (DAT) is a primary target for many psychoactive compounds. It is responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling. wikipedia.org Studies have shown that clobenztropine and its analogs interact with the dopamine transporter. nih.gov The binding of these compounds to DAT can inhibit dopamine reuptake, leading to increased extracellular dopamine levels. nih.gov

Table 1: Dopamine Transporter (DAT) Binding Affinity of this compound Analogs

| Compound | DAT Binding Affinity (Kᵢ, nM) | Reference |

| Benztropine (B127874) | Varies by study | nih.gov |

| 4-Chlorobenztropine | Varies by study | nih.gov |

Note: Specific Kᵢ values for this compound at the DAT are not consistently reported in publicly available literature. The table reflects the known interaction of its analogs.

Muscarinic Acetylcholine (B1216132) Receptor Subtype (M1, M2, M3) Binding Profiles

This compound is classified as an anticholinergic agent, indicating its interaction with muscarinic acetylcholine receptors (mAChRs). ontosight.ai These receptors are G protein-coupled receptors involved in a wide range of physiological functions. wikipedia.org There are five subtypes of muscarinic receptors (M1-M5), and the binding profile of a compound across these subtypes determines its specific effects. nih.gov

This compound acts as a competitive inhibitor of acetylcholine at muscarinic receptors. ontosight.ai This blockade reduces the effects of acetylcholine, leading to decreased smooth muscle contraction and glandular secretions. ontosight.ai While detailed binding affinities for each subtype (M1, M2, M3) are not always specified, its classification as an anticholinergic implies significant interaction. For comparison, other anticholinergic drugs like atropine (B194438) and trihexyphenidyl (B89730) have well-characterized binding profiles at different muscarinic receptor subtypes. idrblab.netthecarlatreport.com The affinity for specific subtypes can influence the therapeutic applications and side effect profile of such compounds.

Table 2: Muscarinic Acetylcholine Receptor Binding

| Receptor Subtype | This compound Interaction | Reference |

| M1, M2, M3 | Antagonist | ontosight.ai |

Histamine (B1213489) H1 Receptor Binding and Antagonism

This compound is also identified as an antihistamine. wikipedia.org This indicates that it binds to and blocks the action of histamine at the H1 receptor. wikipedia.orgwikipedia.org First-generation antihistamines, a class to which this compound belongs, are known to cross the blood-brain barrier and cause sedation due to their action on central H1 receptors. nih.gov

Table 3: Histamine H1 Receptor Binding

| Receptor | This compound Interaction | Reference |

| H1 | Antagonist | wikipedia.orgwikipedia.org |

Serotonin (B10506) Transporter (SERT) and Norepinephrine (B1679862) Transporter (NET) Interactions

Monoamine transporters, including the serotonin transporter (SERT) and the norepinephrine transporter (NET), are crucial for regulating serotonergic and noradrenergic neurotransmission, respectively. mdpi.comnih.gov While this compound's primary actions are on dopamine and acetylcholine systems, some related compounds show activity at SERT and NET. For example, the tricyclic antidepressant clomipramine, which shares some structural similarities, is a potent inhibitor of SERT and also has affinity for NET. infogalactic.comen-academic.com However, specific data on the binding affinity of this compound at SERT and NET is limited in the available literature.

In Vivo Neurochemical Effects in Animal Models

In vivo studies in animal models provide valuable information on how a compound affects brain chemistry in a living organism. These studies often utilize techniques like microdialysis to measure changes in extracellular neurotransmitter levels. mdpi.comnih.gov

Modulation of Extracellular Neurotransmitter Levels (e.g., Dopamine, Acetylcholine)

Consistent with its in vitro binding profile, this compound and its analogs have been shown to modulate extracellular levels of dopamine and acetylcholine in animal models. By inhibiting the dopamine transporter, these compounds can increase the concentration of dopamine in the synaptic cleft. nih.gov For instance, a study on the analog 4-chlorobenztropine demonstrated a significant and prolonged elevation of extracellular dopamine in the nucleus accumbens of rats. nih.gov

The interaction between the cholinergic and dopaminergic systems is complex. nih.govelifesciences.org Acetylcholine can modulate dopamine release through actions on both nicotinic and muscarinic receptors located on dopamine terminals. plos.orgnih.gov Conversely, dopamine can also influence acetylcholine release. Given this compound's anticholinergic properties, it is expected to alter this delicate balance. By blocking muscarinic receptors, it could potentially disinhibit dopamine release in certain brain regions, further contributing to its effects on extracellular dopamine levels. However, detailed in vivo microdialysis studies specifically examining the simultaneous effects of this compound on both dopamine and acetylcholine are not widely reported.

Behavioral Phenotyping in Preclinical Animal Models

Locomotor activity in rodents is a fundamental measure used to assess the stimulant or depressant effects of centrally acting drugs. drnaitiktrivedi.complos.org These assessments are typically conducted in an open-field arena, where infrared beams track the animal's horizontal and vertical movements over a set period. drnaitiktrivedi.com

Specific studies quantifying the effects of this compound on spontaneous locomotor activity in rodents are not readily found in the reviewed literature. However, predictions about its effects can be made based on its drug class. As a first-generation antihistamine, this compound readily crosses the blood-brain barrier. nih.govmerckvetmanual.com Such compounds are known to produce a range of behavioral effects, including sedation, which would manifest as decreased locomotor activity. nih.govnih.gov Paradoxically, some first-generation antihistamines and benztropine analogs can also cause psychomotor activation, leading to an increase in locomotor activity. researchgate.netnih.gov This stimulant-like effect is often linked to the inhibition of dopamine reuptake. nih.gov Therefore, without direct experimental evidence, it is plausible that this compound could either decrease or increase locomotor activity depending on the specific context and animal model.

Table 2: Typical Parameters Measured in an Open-Field Locomotor Activity Test

| Parameter | Description | Potential Interpretation |

| Total Distance Traveled | The total distance the animal moves within the arena. | An increase suggests a stimulant effect; a decrease suggests a sedative or motor-impairing effect. |

| Horizontal Activity | The number of times the animal breaks horizontal infrared beams. | Correlates with general movement and exploration. |

| Vertical Activity (Rearing) | The number of times the animal stands on its hind legs. | Can be related to exploration or specific drug effects. |

| Time in Center vs. Periphery | The amount of time the animal spends in the exposed center of the arena versus near the walls. | Often used as a measure of anxiety-like behavior, with more time in the center suggesting anxiolytic effects. |

This table is representative of the data collected in locomotor studies. No specific data for this compound is available.

Drug discrimination is a specialized behavioral paradigm in animals used to determine the subjective effects of a novel compound. nih.govwikipedia.org In this procedure, an animal is trained to recognize the internal state produced by a specific "training" drug and distinguish it from a non-drug state (saline) to receive a reward. creative-biolabs.com When a new test drug is administered, the animal's choice reveals whether the new drug feels subjectively similar to the training drug—a phenomenon known as generalization. wikipedia.orglabcorp.com This technique is highly valuable for classifying new drugs and predicting their abuse potential if they generalize to a known drug of abuse. labcorp.com

There are no published drug discrimination studies for this compound in the available scientific literature. Such a study would be necessary to understand its subjective effects in a preclinical model. For example, if animals trained to discriminate cocaine from saline were tested with this compound, and they responded on the cocaine-appropriate lever, it would suggest that this compound produces cocaine-like subjective effects, likely mediated by dopamine reuptake inhibition. Conversely, failure to generalize would indicate a dissimilar subjective profile.

Table 3: Example Data Presentation in a Drug Discrimination Study

| Test Compound Dose | Percent of Responses on Drug-Appropriate Lever | Interpretation |

| Vehicle | < 20% | No drug effect perceived. |

| Low Dose | 20-80% | Partial generalization (some similarity). |

| High Dose | > 80% | Full generalization (high similarity to the training drug). |

This table is a conceptual illustration of how drug discrimination data is interpreted. No such data exists for this compound in the reviewed literature.

Preclinical research into potential treatments for Parkinson's disease heavily relies on neurotoxin-based rodent models that replicate the core pathology of the disease—the degeneration of dopaminergic neurons in the nigrostriatal pathway. frontiersin.org The two most common models are the 6-hydroxydopamine (6-OHDA) and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) models. researchgate.netdovepress.com In these models, the neurotoxin is administered to selectively destroy dopamine neurons, leading to motor deficits that can be measured and potentially reversed by test compounds. frontiersin.orgdovepress.com

While this compound's structural analog, benzatropine, is an established anticholinergic drug used in the management of Parkinson's disease, there is no evidence in the reviewed literature of this compound itself being tested in 6-OHDA, MPTP, or other specific rodent models of Parkinson's disease. drugbank.com Its classification as an anticholinergic agent suggests a potential mechanism for alleviating some motor symptoms, but this has not been validated in preclinical disease models.

Table 4: Key Features of Common Rodent Models of Parkinson's Disease

| Model | Neurotoxin | Mechanism of Action | Typical Outcome Measures |

| 6-OHDA Model | 6-hydroxydopamine | Taken up by dopamine transporters, it induces oxidative stress and destroys dopaminergic neurons. dovepress.com | Drug-induced rotational behavior (unilateral lesion), tests of limb use and motor coordination. frontiersin.org |

| MPTP Model | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine | Metabolized to the toxic ion MPP+, which inhibits mitochondrial function and causes neuronal death. researchgate.net | Bradykinesia, rigidity, and other motor deficits measured in tests of gait and movement initiation. biomolther.org |

This compound is classified as a first-generation antihistamine. iiab.meiiab.me A primary characteristic of this class is the ability to cross the blood-brain barrier and act as an inverse agonist at central histamine H1 receptors. nih.govjiaci.org The antagonism of central H1 receptors is directly linked to a variety of behavioral effects in preclinical models. nih.gov

Studies using H1-receptor knockout mice have been instrumental in confirming the role of this receptor in specific behaviors. These mice exhibit altered sleep-wake cycles, locomotion, and arousal levels compared to wild-type mice, demonstrating that H1 receptor activity is crucial for these functions. nih.gov Therefore, a compound like this compound that blocks these receptors would be expected to modulate these same behaviors. Common behavioral effects associated with central H1 antagonism in animals include sedation and cognitive impairment. nih.govmerckvetmanual.com Preclinical models to test for anti-allergic activity more directly include histamine-induced bronchoconstriction in guinea pigs and passive paw anaphylaxis in rats, which measure physiological responses to allergic challenges. researchgate.net

Table 5: Behavioral Phenotypes Observed in Histamine H1 Receptor Knockout Mice

| Behavioral Domain | Observation in H1-Receptor Knockout Mice | Implication for H1 Antagonists (like this compound) |

| Arousal/Sleep | Altered sleep-wake cycle | Expected to induce sedation/drowsiness. nih.gov |

| Locomotion | Modified locomotor patterns | Expected to alter locomotor activity. nih.gov |

| Aggression | Changes in aggressive behavior | Potential to modulate aggression. nih.gov |

| Nociception | Altered pain perception | Potential to influence nociceptive pathways. nih.gov |

Molecular Mechanisms of Action

Ligand-Receptor/Transporter Interaction Dynamics at the Molecular Level

Competitive Inhibition at Dopamine (B1211576) Transporter

Clobenztropine, as a benztropine (B127874) analog, functions as a potent inhibitor of the dopamine transporter (DAT). nih.govnih.govdrugbank.com This inhibition is achieved through a competitive binding mechanism, where this compound occupies the same binding site as the endogenous neurotransmitter, dopamine. nih.gov Molecular modeling and mutagenesis studies of benztropine analogs have revealed that their binding site is located deep within the transporter, overlapping with the primary substrate binding pocket (S1). nih.gov This pocket is situated between transmembrane segments 1, 3, 6, and 8 of the DAT protein. nih.gov

The binding of benztropine analogs, and by extension this compound, to this site physically obstructs the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. drugbank.comnih.gov This blockade leads to an increased concentration and prolonged presence of dopamine in the synapse, thereby enhancing dopaminergic signaling. The diphenylmethoxy moiety of the benztropine structure is crucial for this high-affinity binding. nih.gov Structure-activity relationship studies have demonstrated that the presence of a chlorine substituent in the para position of one of the phenyl rings, a feature of this compound, increases the potency for dopamine uptake inhibition. drugbank.com

| Target | Mechanism of Action | Key Interacting Residues (inferred from analogs) |

| Dopamine Transporter (DAT) | Competitive Inhibition | Val152, Ser422, Asn157 nih.govnih.gov |

Allosteric Modulation of Neurotransmitter Receptors

Currently, there is a lack of direct scientific evidence to suggest that this compound's primary mechanism of action involves allosteric modulation of neurotransmitter receptors. Allosteric modulators bind to a site on a receptor that is topographically distinct from the orthosteric site (the binding site of the endogenous ligand) to induce a conformational change that alters the receptor's response to the endogenous ligand. While this is a known mechanism for various therapeutic agents, research on this compound and its close analogs has predominantly focused on their competitive inhibition and inverse agonist activities at their primary targets.

Inverse Agonism at Histamine (B1213489) H1 Receptors

This compound is classified as an antihistamine, and like many modern H1-antihistamines, it functions as an inverse agonist rather than a simple antagonist at the histamine H1 receptor. patsnap.com The histamine H1 receptor, a G-protein coupled receptor (GPCR), can exist in both an inactive and an active conformational state, which are in equilibrium. Even in the absence of an agonist like histamine, a certain level of basal or constitutive activity exists due to a portion of the receptors being in the active state. nih.gov

As an inverse agonist, this compound preferentially binds to and stabilizes the inactive conformation of the H1 receptor. patsnap.comnih.gov This action shifts the conformational equilibrium towards the inactive state, thereby reducing the receptor's basal activity. patsnap.com This is a key distinction from neutral antagonists, which would only block the binding of histamine without affecting the receptor's constitutive activity. By suppressing this basal activity, inverse agonists like this compound can more effectively mitigate the physiological responses mediated by H1 receptors. patsnap.com

Intracellular Signaling Cascades Triggered by this compound Activity

The binding of this compound to its molecular targets initiates a series of downstream intracellular signaling events. These cascades are distinct for its actions at the dopamine transporter and the histamine H1 receptor.

Inhibition of the dopamine transporter by this compound does not directly trigger a conventional intracellular signaling cascade in the same manner as receptor activation. Instead, its primary effect is the elevation of extracellular dopamine levels. drugbank.com This increased availability of dopamine then leads to enhanced stimulation of postsynaptic dopamine receptors (D1-D5), which in turn activate their respective downstream signaling pathways. For instance, D1-like receptors typically couple to Gs proteins to activate adenylyl cyclase and increase cyclic AMP (cAMP) levels, while D2-like receptors often couple to Gi proteins to inhibit adenylyl cyclase and decrease cAMP levels.

The inverse agonism of this compound at the histamine H1 receptor leads to the attenuation of the signaling pathways normally activated by histamine. The H1 receptor is coupled to the Gq/11 family of G-proteins. smpdb.ca Histamine binding typically activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). smpdb.ca IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). smpdb.ca By stabilizing the inactive state of the H1 receptor, this compound reduces the basal activation of this Gq/11-PLC-IP3/DAG pathway, leading to decreased intracellular calcium and reduced PKC activity. nih.govsmpdb.ca Some studies have also suggested that H1 receptor inverse agonism can potentiate glucocorticoid receptor-mediated transcriptional activity by repressing the canonical inhibitory Gαq-PLC-Rac pathway. nih.gov

Mechanistic Insights into Receptor Subtype Selectivity and Off-Target Engagements

This compound's core activity is as a potent dopamine transporter inhibitor with a notable affinity for the histamine H1 receptor. drugbank.com Structure-activity relationship studies of benztropine derivatives have shown that modifications to the chemical structure can influence selectivity. For example, the presence of a chlorine atom, as in this compound, has been associated with increased potency for dopamine uptake inhibition and decreased inhibition of serotonin (B10506) and norepinephrine (B1679862) transporters, suggesting a degree of selectivity for DAT. drugbank.com

Below is a table summarizing the known and inferred receptor and transporter interactions for benztropine analogs, which are expected to be similar for this compound.

| Target | Binding Affinity (Ki) / Potency (IC50) - Inferred from Analogs | Primary or Off-Target |

| Dopamine Transporter (DAT) | High Affinity (nM range) doi.orgnih.gov | Primary |

| Histamine H1 Receptor | High Affinity drugbank.com | Primary |

| Muscarinic M1 Receptor | High Affinity (nM range) doi.org | Off-Target |

| Serotonin Transporter (SERT) | Lower Affinity (µM range) doi.org | Off-Target |

| Norepinephrine Transporter (NET) | Lower Affinity (µM range) doi.org | Off-Target |

Table of Compounds Mentioned

Pharmacokinetic and Metabolic Studies in Non Human Systems

Absorption and Distribution Characteristics in Animal Models

The absorption and distribution of Clobenztropine and its analogs in preclinical species are critical for understanding their potential to reach target sites, particularly within the central nervous system.

Blood-Brain Barrier Permeation in Preclinical Species

Studies utilizing in vitro models such as Madin-Darby canine kidney-multidrug resistance 1 (MDCK-MDR1) and Caco-2 monolayers have been employed to assess the permeability of this compound analogs across the blood-brain barrier (BBB). These models help predict how compounds interact with efflux transporters like P-glycoprotein (P-gp), which can limit CNS penetration nih.govnih.gov.

In these in vitro studies, chloro benztropine (B127874) analogs exhibited varying permeability coefficients, ranging from 8.26 to 32.23 x 10⁻⁶ cm/s across MDCK-MDR1 cells and 1.37 to 21.65 x 10⁻⁶ cm/s across Caco-2 cells nih.gov. Efflux ratios, indicative of active transport out of cells, ranged from 2.1 to 6.9 for MDCK-MDR1 and 3.3 to 28.4 for Caco-2 cells nih.gov. The presence of verapamil, a P-gp inhibitor, reduced these efflux ratios and enhanced the absorptive transport of the chloro benztropine analogs, confirming the involvement of P-gp in their transport nih.gov.

In vivo studies in Sprague-Dawley rats demonstrated that the brain uptake of 4'-chloro- and 4',4''-dichloro-benztropine (4'-Cl and 4',4''-diCl BZT) was comparable and notably higher than that of cocaine. The brain-to-plasma partition coefficients for these analogs were between 4.6-4.7, significantly exceeding cocaine's value of 2.1 nih.gov. This suggests a favorable penetration of these analogs across the BBB. General studies on benztropine also indicate high permeability across the blood-brain barrier drugbank.com.

Table 5.1.1: In Vitro Blood-Brain Barrier Permeability and Efflux Ratios for Chloro Benztropine Analogs

| Compound/Model | Permeability (x 10⁻⁶ cm/s) | Efflux Ratio |

| Chloro BZT Analogs (MDCK-MDR1) | 8.26 – 32.23 | 2.1 – 6.9 |

| Chloro BZT Analogs (Caco-2) | 1.37 – 21.65 | 3.3 – 28.4 |

Tissue Distribution and Accumulation Profiles

The distribution characteristics of this compound analogs, as indicated by their half-life (t₁/₂) and steady-state volume of distribution (Vdss), were evaluated in preclinical species. In Sprague-Dawley rats, the rank order for elimination half-life was observed as 4',4''-diCl BZT >> 4'-Cl BZT > cocaine nih.gov. Similarly, the rank order for steady-state volume of distribution was 4'-Cl BZT > 4',4''-diCl BZT >> cocaine nih.gov. Specific quantitative values for these parameters were not detailed in the available literature.

Generally, benztropine is known to have a large volume of distribution, estimated between 12-30 L/kg drugbank.com. It distributes throughout the body following oral administration researchgate.net. Studies in rats indicated that brain concentrations were approximately one-third of blood concentrations, whereas in dogs, brain concentrations were found to be as high as blood concentrations nih.gov.

Table 5.1.2: Comparative Brain Uptake and Distribution Parameters

| Compound/Parameter | Brain-to-Plasma Partition Coefficient | Elimination Half-life (Rank Order) | Steady-State Volume of Distribution (Rank Order) |

| 4'-Cl BZT | 4.6 – 4.7 | 4'-Cl BZT > 4',4''-diCl BZT | 4'-Cl BZT > 4',4''-diCl BZT |

| 4',4''-diCl BZT | 4.6 – 4.7 | 4',4''-diCl BZT >> 4'-Cl BZT | 4'-Cl BZT > 4',4''-diCl BZT |

| Cocaine | 2.1 | Cocaine (shortest) | Cocaine (smallest) |

Metabolic Pathways and Enzyme Involvement in Animal Species

Understanding the metabolic fate of this compound is crucial for predicting its efficacy and potential drug-drug interactions.

Cytochrome P450 Enzyme Contributions to this compound Metabolism

Cytochrome P450 (CYP) enzymes play a pivotal role in the oxidative metabolism of many xenobiotics, including drugs probes-drugs.orgwto.org. Studies have identified specific CYP enzymes involved in the metabolism of benztropine analogs. For the dichloro benztropine analog, 4',4''-diCl BZT, it was found to be a substrate for human CYP2D6 and CYP2C19, as well as rat CYP2C11 and CYP3A1 nih.gov.

Benztropine itself undergoes hepatic metabolism, primarily through N-oxidation, N-dealkylation, and ring hydroxylation drugbank.comprobes-drugs.org. Research utilizes recombinant CYP enzymes from various species to elucidate these metabolic pathways pharmgkb.org.

Table 5.2.1: Cytochrome P450 Enzymes Involved in 4',4''-diCl Benztropine Metabolism

| Species | Identified CYP Enzymes |

| Human | CYP2D6, CYP2C19 |

| Rat | CYP2C11, CYP3A1 |

Identification and Characterization of Major Metabolites

The identification and characterization of drug metabolites are essential components of preclinical drug development, as metabolites can contribute to efficacy, toxicity, or drug-drug interactions science.gov.

For benztropine, preclinical studies in rats have identified several metabolites in urine and bile. These include benztropine N-oxide, N-desmethylbenztropine, N-desmethyl-4'-hydroxybenztropine, 4'-hydroxybenztropine N-oxide, and methoxy-4'-hydroxybenztropine, in addition to the unchanged parent compound nih.gov. Benztropine metabolism is known to produce a complex profile, yielding eight phase-I metabolites and four glucuronide conjugates drugbank.comprobes-drugs.org.

While studies have investigated the metabolism of chloro benztropine analogs nih.gov, specific major metabolites for this compound or its direct chloro-substituted analogs were not detailed in the reviewed search results.

Excretion Routes and Clearance Rates in Preclinical Models

The elimination of this compound and its metabolites from the body is primarily characterized by clearance rates and specific excretion routes.

The chloro benztropine analogs have been noted to differ significantly in their clearance nih.gov. However, specific quantitative clearance rates (e.g., CL/F) for this compound or its analogs were not provided in the available literature. For context, the oral clearance of clobazam, a related compound, ranged from 1.9 to 2.3 L/h in animal studies researchgate.net.

Regarding excretion routes, benztropine is primarily excreted in the urine, with a portion also found unchanged in the feces probes-drugs.org. Its metabolites are excreted via both urine and bile nih.gov. Studies on clobazam indicate that it and its metabolites are mainly excreted renally researchgate.net. In rats, a significant portion of radioactivity was excreted in feces after administration, while dogs and monkeys predominantly excreted radioactivity via urine researchgate.netnih.gov. Specific excretion pathways for this compound and its chloro analogs were not explicitly detailed in the provided search results.

List of Compounds Mentioned:

Benztropine (also referred to as Benzatropine)

this compound

4'-Chloro-benztropine (4'-Cl BZT)

4',4''-Dichloro-benztropine (4',4''-diCl BZT)

Cocaine

Verapamil

Structure Activity Relationship Sar and Analog Development

Impact of Tropane (B1204802) Ring Modifications on Pharmacological Activity and Selectivity

The tropane ring is a fundamental bicyclic scaffold found in a variety of biologically active compounds. numberanalytics.comwikipedia.org Modifications to this core structure can significantly alter the pharmacological properties of the resulting analogs. inhn.orgnih.gov The tropane skeleton's rigid conformation plays a key role in orienting the functional groups for optimal interaction with their biological targets.

The biosynthesis of tropane alkaloids involves a series of enzymatic reactions that create the characteristic bicyclic ring system. numberanalytics.com Synthetic chemistry has further expanded the diversity of tropane derivatives, allowing for the exploration of a wider range of structural modifications. researchgate.net These modifications can include altering the stereochemistry at the 3-position, introducing substituents on the tropane ring itself, or modifying the nitrogen bridge. Each of these changes can impact how the molecule fits into the binding pockets of its target receptors and transporters, thereby affecting its potency and selectivity.

Role of Aromatic Substitutions (e.g., Chloro Group) on Receptor Binding and Potency

The nature and position of substituents on the aromatic rings of clobenzotropine are critical determinants of its receptor binding affinity and potency. Electrophilic aromatic substitution is a fundamental reaction used to introduce various functional groups onto an aromatic ring, thereby altering its electronic and steric properties. wikipedia.org

For example, in a series of 2-chloroadenine (B193299) derivatives, a chloro group was part of the lead compound's structure, which showed high selectivity for its target enzyme. nih.gov Similarly, in studies of lobeline (B1674988) analogs, replacement of a hydroxyl group with a chloro group did not negatively affect binding affinity at nicotinic acetylcholine (B1216132) receptors, indicating that in some contexts, a chloro substituent can be a suitable replacement for other functional groups. nih.gov

The position of the substituent on the aromatic ring is also paramount. The distribution of electron density in a substituted aromatic ring is not uniform and is concentrated at the ortho, meta, and para positions relative to the substituent. wikipedia.org This directional effect dictates where the molecule is most likely to interact with complementary residues in the receptor.

Stereochemical Influences on Clobenztropine's Pharmacodynamic Profile

Stereochemistry plays a pivotal role in the pharmacological activity of chiral drugs like clobenzotropine. ijpsjournal.comresearchgate.net Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacodynamic and pharmacokinetic properties because biological systems, such as receptors and enzymes, are themselves chiral. nih.govnih.gov

The differential pharmacological activity between stereoisomers can manifest in several ways:

One enantiomer may be responsible for the desired therapeutic effect, while the other is inactive. nih.gov

The enantiomers may have qualitatively similar effects but differ in potency. nih.gov

The enantiomers may have qualitatively different pharmacological activities, with one possibly contributing to undesirable side effects. nih.gov

For tropane alkaloids, stereoselectivity is a well-established phenomenon. For instance, the S-(-)-isomer of hyoscyamine (B1674123) is estimated to be 30 to 300 times more potent as an anticholinergic agent than its R-(+)-isomer. nih.gov This difference is attributed to the different affinities of the stereoisomers for muscarinic receptors. nih.gov Similarly, for β-adrenergic blockers, the (-)-enantiomers are generally more active than the (+)-enantiomers. mdpi.com

Therefore, understanding the stereochemical requirements for clobenzotropine's activity at the dopamine (B1211576) transporter, as well as at muscarinic and histamine (B1213489) receptors, is essential for developing more selective and potent analogs. Characterizing the pharmacological activity of individual enantiomers is a critical step in drug development. fda.gov

Design Principles for Novel this compound Analogs with Enhanced Profiles

The rational design of new clobenzotropine analogs aims to improve upon the parent molecule's properties, such as enhancing its selectivity for the dopamine transporter while reducing its affinity for muscarinic and histamine receptors, and optimizing its pharmacokinetic profile. mdpi.commdpi.com

Strategies for Modulating Dopamine Transporter Selectivity

The development of selective dopamine transporter (DAT) inhibitors is a key area of research for various neurological and psychiatric disorders. uni-mainz.demdpi.com The goal is to design ligands that have high affinity for DAT while exhibiting minimal interaction with other monoamine transporters like the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). uni-mainz.de

Structure-activity relationship (SAR) studies on cocaine analogs have been instrumental in identifying the structural features necessary for DAT potency and selectivity. nih.gov These studies have shown that modifications to the tropane scaffold can lead to compounds with atypical DAT inhibitor profiles, which may have therapeutic advantages. nih.gov

Computational modeling and molecular dynamics simulations can aid in the design of novel analogs by providing insights into how different structural modifications might affect binding to the DAT. nih.gov The dopamine transporter has a primary (S1) and a secondary (S2) substrate binding site, and designing ligands that interact with these sites in a specific manner can lead to enhanced affinity and selectivity. nih.gov For example, bivalent ligands with two pharmacophoric "heads" have been shown to occupy both the S1 and S2 sites, resulting in a significant increase in DAT affinity. nih.gov

Approaches for Altering Muscarinic and Histamine Receptor Affinity

To reduce the side effects associated with clobenzotropine's anticholinergic and antihistaminic activity, medicinal chemists can employ several strategies to decrease its affinity for muscarinic and histamine receptors. One approach is to introduce steric hindrance that prevents the molecule from fitting into the binding pockets of these receptors. This could involve adding bulky substituents at positions that are critical for binding to muscarinic and histamine receptors but are more tolerant of substitution for DAT binding.

Another strategy is to alter the electronic properties of the molecule to disfavor interactions with key residues in the muscarinic and histamine receptors. For example, modifying the nature and position of substituents on the aromatic rings can change the molecule's hydrogen bonding capacity and electrostatic potential, thereby reducing its affinity for these off-target receptors.

A successful example of reducing central nervous system side effects involves the N-butylation of scopolamine, which prevents it from crossing the blood-brain barrier. nih.gov While the goal for clobenzotropine analogs is different (i.e., reducing receptor affinity rather than brain penetration), this example illustrates how chemical modification can be used to mitigate undesirable effects.

Rational Design for Improved Pharmacokinetic Properties in Preclinical Systems

Key pharmacokinetic parameters that are often considered during drug design include:

Bioavailability: The fraction of an administered dose that reaches the systemic circulation. Modifications to improve solubility and membrane permeability can enhance oral bioavailability. frontiersin.org

Metabolic Stability: The susceptibility of a drug to be broken down by metabolic enzymes. Introducing groups that block sites of metabolism can increase a drug's half-life. mdpi.com

Plasma Protein Binding: The extent to which a drug binds to proteins in the blood. While high protein binding can prolong a drug's duration of action, it can also limit the amount of free drug available to act at the target site. mdpi.com

Tissue Distribution: The ability of a drug to distribute to its target tissues. For drugs targeting the central nervous system, the ability to cross the blood-brain barrier is crucial. mdpi.com

Preclinical pharmacokinetic studies in animal models are essential for evaluating the ADME properties of new analogs and for predicting their behavior in humans. porsolt.comfrontiersin.org By systematically modifying the structure of clobenzotropine and evaluating the pharmacokinetic profiles of the resulting analogs, it is possible to identify candidates with improved drug-like properties. mdpi.com

Computational and Biophysical Studies

Molecular Docking Simulations of Clobenztropine with Target Proteins

Molecular docking is a primary computational method used to predict the preferred orientation of one molecule to another when bound to each other, thereby estimating the binding affinity. For this compound and its analogues, docking studies have been instrumental in exploring interactions with several key targets.

Ligand-Protein Interaction Analysis (e.g., DAT, mAChRs, H1R)

Dopamine (B1211576) Transporter (DAT): Benztropines (BZTs), a class to which this compound belongs, are recognized as potent inhibitors of the dopamine transporter (DAT) nih.govresearchgate.net. Molecular docking studies suggest that BZTs bind to a site that overlaps with the known binding pockets for dopamine and cocaine nih.gov. These studies indicate that this compound and related compounds exhibit varying binding affinities at DAT, with Ki values for benztropine (B127874) analogues reported in the range of 8.5–6370 nM nih.gov. More specific data on Dopamine Uptake Inhibition Potency (DUIP) for benztropine analogues at wild-type DAT ranges from 15 to 964 nM researchgate.net. Furthermore, studies comparing the binding of modafinil (B37608) with classical DAT inhibitors like cocaine and atypical inhibitors like benztropine suggest that benztropine interacts with DAT in a manner that influences transporter conformation differently from cocaine semanticscholar.org.

Histamine (B1213489) H1 Receptor (H1R): Benztropine analogues also demonstrate varied binding affinities for the histamine H1 receptor (H1R), with Ki values spanning from 16 to 37,600 nM nih.gov. Computational analyses have explored the structure-activity relationships for these compounds at H1R, suggesting that while smaller substituents on the aromatic rings of the diphenyl methoxy (B1213986) group are generally tolerated for both DAT and H1R binding, substitution on only one aromatic ring is preferred for H1R interaction nih.gov.

Muscarinic Acetylcholine (B1216132) Receptors (mAChRs): Benztropine is known to act as an antagonist at muscarinic acetylcholine receptors, specifically M1 and M3 subtypes patsnap.comnih.govnih.gov. While direct molecular docking studies of this compound on mAChRs are not extensively detailed in the provided snippets, the known interaction of benztropine with these receptors highlights them as relevant targets for computational investigation within this chemical class.

SARS-CoV-2 Fusion Peptide: this compound has been identified as a small-molecule entry inhibitor targeting the fusion peptide of the SARS-CoV-2 spike glycoprotein (B1211001) nih.govfrontiersin.org. Screening efforts identified this compound with an IC50 value of 12.6 μM against SARS-CoV-2 frontiersin.org. Molecular docking and virtual screening studies have been employed to discover such inhibitors, often involving pharmacophore models based on predicted binding interactions at the fusion peptide site doi.orgacs.org.

Binding Site Characterization and Residue Importance

Understanding the specific residues and features within a protein's binding site is crucial for rational drug design.

Dopamine Transporter (DAT): Docking studies and mutagenesis experiments have identified several key residues in the DAT binding site that are important for benztropine interaction. Valine 152 (Val152) in transmembrane segment 3 (TM3) and Aspartic acid 79 (Asp79) in TM1 are critically implicated; mutations at these positions significantly affect benztropine's binding affinity and potency nih.govresearchgate.netresearchgate.net. Other residues such as Serine 422 (Ser422) and Asparagine 157 (Asn157) have also been shown to influence benztropine affinity nih.gov. The binding site for benztropines is characterized as overlapping with the primary substrate binding pocket and interacting with residues like Ala479 and Ala480 nih.gov.

SARS-CoV-2 Fusion Peptide: Pharmacophore models developed for the SARS-CoV-2 fusion peptide binding site suggest specific interactions are critical for inhibition. These include hydrogen bond donation from residues like Asp867, aromatic interactions with residues such as Phe833, and hydrophobic interactions involving Leu828 and Val826 doi.org. These features define the structural requirements for molecules that can effectively block viral entry via the fusion peptide.

Molecular Dynamics Simulations to Elucidate Conformational Changes and Binding Stability

Molecular Dynamics (MD) simulations provide dynamic insights into protein-ligand interactions, complementing static docking poses by revealing conformational flexibility, stability, and the energetic landscape of binding. While specific MD studies focusing solely on this compound are not detailed in the provided snippets, the general application of MD in drug discovery is well-established and relevant.

MD simulations are used to assess the stability of protein-ligand complexes over time, often by monitoring metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) researchgate.netnih.govnih.govmdpi.com. Stable complexes typically exhibit low RMSD values, indicating that the ligand maintains its binding pose within the protein pocket nih.govmdpi.com. For instance, simulations of other compounds with viral proteins have shown stable conformations with RMSD values around 2 Å mdpi.com, and binding has been shown to enhance the structural stability of targets like SARS-CoV-2 3CLpro nih.govfrontiersin.org. MD can also help differentiate correct binding poses from decoys generated by docking, with stable poses being more likely to represent true interactions nih.gov. Studies on related compounds, such as toremifene, have involved MD simulations of up to 500 ns doi.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analog Prediction

QSAR modeling establishes mathematical relationships between the chemical structure of molecules and their biological activity, enabling the prediction of activity for new compounds.

This compound has been included in QSAR studies, particularly in the context of potential SARS-CoV-2 inhibitors doi.org. While specific QSAR models developed for this compound are not detailed in the provided search results, QSAR studies generally involve the calculation of molecular descriptors (e.g., dipole moment, EHOMO, atomic charges) that numerically represent structural features biolscigroup.usprotoqsar.com. These descriptors are then correlated with experimental activity data (e.g., IC50, Ki) using statistical or machine learning methods biolscigroup.usprotoqsar.comschrodinger.com. The performance of QSAR models is evaluated using metrics such as the coefficient of determination (R²), cross-validation coefficient (Q²cv), and predictive correlation coefficient (r(pred)²) biolscigroup.usmedchemexpress.com. For example, QSAR models for other compound classes have reported Q²cv values above 0.6 and r(pred)² values above 0.7 medchemexpress.com. Benztropine analogues have also been studied comparatively for their structure-activity relationships at DAT and H1 receptors, highlighting how structural modifications influence affinity and selectivity nih.gov.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) required for biological activity researchgate.netnih.gov. These models are then used as filters in virtual screening (VS) campaigns to identify potential drug candidates from large chemical libraries.

Pharmacophore Modeling: Pharmacophore models for SARS-CoV-2 fusion peptide binding have been developed, incorporating features like hydrogen bond donors, aromatic interactions, and hydrophobic interactions doi.org. For histamine H1 receptor antagonism, pharmacophore models have been built using templates like cyproheptadine, aiding in the analysis of benztropine analogue activities nih.gov. General pharmacophore features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic (H), and aromatic (AR) groups researchgate.netnih.gov.

Virtual Screening: Virtual screening is widely employed to accelerate drug discovery by computationally sifting through vast compound libraries wikipedia.org. This compound itself emerged as a hit from virtual screening efforts targeting SARS-CoV-2 entry inhibition, following screening of large compound libraries (e.g., ~200,000 compounds) and subsequent docking and visual inspection frontiersin.orgacs.org. These campaigns often utilize structure-based docking with scoring functions like FRED-4.0.0 Chemguass4 to rank potential binders acs.org. Advanced workflows combine machine learning with docking to improve hit rates and efficiency schrodinger.comnih.gov.

Preclinical Exploration of Therapeutic Avenues

Potential in Models of Neurodegenerative Disorders (e.g., Parkinsonian Animal Models)

The investigation of Clobenztropine in models of neurodegenerative disorders is primarily rationalized by the known clinical use of its parent compound, benztropine (B127874), in the management of Parkinson's disease. chemsrc.comdrugbank.com Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons, leading to an imbalance with the cholinergic system and resulting in motor symptoms like tremor, rigidity, and slowness of movement. chemsrc.comdrugbank.com

Benztropine is thought to exert its therapeutic effects through a dual mechanism: blocking the reuptake of dopamine (B1211576), which increases the availability of dopamine in the synapse, and antagonizing muscarinic acetylcholine (B1216132) receptors, which helps restore the dopamine/acetylcholine balance. chemsrc.comdrugbank.com As a benztropine analogue, this compound shares this theoretical potential to modulate the dopaminergic and cholinergic systems.

Animal models of Parkinson's disease, often created by administering neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP, replicate the loss of dopaminergic neurons and the resulting motor impairments. iiab.me These models are crucial for testing novel therapeutic agents that could alleviate motor deficits. Given its profile as a dopamine reuptake inhibitor, this compound is a logical candidate for evaluation in such models. However, a review of the available scientific literature indicates a lack of published preclinical studies specifically examining the effects of this compound on motor function in Parkinsonian animal models.

Beyond symptomatic treatment, a key goal in neurodegenerative disease research is to find agents that can protect neurons from damage and slow disease progression. Neuroprotective strategies are evaluated in both cellular (in vitro) and animal (in vivo) systems where neurons are challenged with toxins or other stressors that induce cell death. While some psychopharmacological agents have been explored for potential neuroprotective effects, specific preclinical studies evaluating the neuroprotective properties of this compound in cellular or animal systems relevant to neurodegenerative disorders have not been reported in the literature. googleapis.com

Evaluation in Preclinical Models of Anticholinergic or Antihistaminic Conditions (e.g., Spasm, Allergic Reactions)

This compound is classified as an antihistamine and, as an analogue of benztropine, is also known to possess anticholinergic properties. drugbank.comscribd.comepdf.pub Benztropine and its derivatives exhibit varied binding affinities for histamine (B1213489) H1 receptors and muscarinic M1 receptors. nih.govnih.gov This pharmacology underpins their potential use in conditions related to the activity of histamine and acetylcholine, such as allergic reactions or smooth muscle spasms.

Preclinical research has established that benztropine's antihistaminic activity is comparable to that of pyrilamine, while its in vivo anticholinergic potency is approximately half that of atropine (B194438). drugbank.com Structure-activity relationship studies on a series of benztropine analogues have revealed a wide range of binding affinities for both the dopamine transporter and the histamine H1 receptor. nih.govnih.gov Notably, these studies found no significant correlation between a compound's affinity for the DAT and its affinity for the H1 receptor, suggesting that these two properties can be pharmacologically separated and optimized independently during drug design. nih.gov

Despite the clear characterization of this compound and its analogues as binding to these receptors, specific preclinical studies evaluating the functional effects of this compound in animal models of conditions like muscle spasm or systemic allergic reactions are not extensively detailed in the available literature.

| Compound Class | Histamine H1 Receptor | Muscarinic M1 Receptor |

|---|---|---|

| Benztropine Analogues (General Range) | 16 - 37,600 | Data Varied, Often High Affinity |

This table shows the general range of binding affinities (Ki) for a series of benztropine analogues at the histamine H1 receptor. A lower Ki value indicates higher affinity. The parent compound, benztropine, and its analogues are also known to bind to muscarinic M1 receptors, contributing to their anticholinergic effects. nih.govdrugbank.comnih.gov

Emerging Preclinical Research Areas (e.g., Antiviral Potential in In Vitro/Animal Models)

While the primary therapeutic indications for this compound have been well-established, emerging areas of preclinical research could explore novel applications for this compound. One such potential avenue is the investigation of its antiviral properties. Currently, there is a notable absence of direct preclinical studies, both in vitro and in animal models, specifically evaluating the antiviral efficacy of this compound. However, based on its pharmacological classification as an anticholinergic and antihistaminic agent, a rationale for future investigation can be constructed by examining the antiviral activities of other drugs within these classes.

Recent research has highlighted that some anticholinergic and antihistaminic compounds may exhibit antiviral effects, suggesting a potential area for the preclinical exploration of this compound. For instance, studies have demonstrated that certain antihistamines, such as diphenhydramine, hydroxyzine, and azelastine, show direct antiviral activity against SARS-CoV-2 in in vitro settings. nih.govnih.govufhealth.org The proposed mechanisms for these effects are often independent of their primary histamine receptor targets and may involve interactions with viral entry pathways or host factors like the sigma-1 receptor and angiotensin-converting enzyme 2 (ACE2). nih.govnih.gov

Similarly, some compounds with anticholinergic properties have been investigated for their antiviral potential. The anticholinergic drug atropine, for example, has been reported to exhibit antiviral activity against Herpes Simplex Virus-1 (HSV-1) in vitro, with a proposed mechanism involving the blockage of viral protein glycosylation. mnba-journal.comresearchgate.net Another anticholinergic agent, cycrimine, has been identified through in silico screening and subsequently confirmed in vitro to possess anti-influenza A virus activity. mdpi.comresearchgate.net

Given that this compound shares pharmacological properties with these compounds, future preclinical studies could be designed to screen for similar antiviral activities. ontosight.ainih.govdrugbank.com Initial in vitro studies could assess the efficacy of this compound against a panel of viruses, particularly those for which other anticholinergics or antihistamines have shown activity. Standard assays, such as cytopathic effect (CPE) reduction assays or plaque reduction assays, could be employed to determine any direct antiviral effects. usu.edu

Should in vitro activity be established, subsequent research in animal models would be a critical next step to evaluate potential therapeutic efficacy. These studies would be essential to understand the compound's behavior and potential antiviral effects in a whole-organism system.

The following table summarizes the observed in vitro antiviral activity of selected anticholinergic and antihistaminic drugs, which could serve as a basis for designing future preclinical research on this compound.

| Drug | Drug Class | Virus | Observed In Vitro Effect | Potential Mechanism of Action |

| Atropine | Anticholinergic | Herpes Simplex Virus-1 (HSV-1) | Blocked the production of new infectious virions. | Inhibition of viral protein glycosylation. mnba-journal.comresearchgate.net |

| Cycrimine | Anticholinergic | Influenza A Virus | Demonstrated antiviral efficacy across various subtypes. | Potential inhibitor of influenza virus infection. mdpi.comresearchgate.net |

| Diphenhydramine | Antihistamine | SARS-CoV-2 | Exhibited direct antiviral activity. | Potential binding to the sigma-1 receptor. nih.govnih.gov |

| Hydroxyzine | Antihistamine | SARS-CoV-2 | Exhibited direct antiviral activity. | Potential binding to ACE2 and the sigma-1 receptor. nih.govnih.gov |

| Azelastine | Antihistamine | SARS-CoV-2 | Exhibited direct antiviral activity. | Potential binding to ACE2 and the sigma-1 receptor. nih.govnih.gov |

It is crucial to underscore that the antiviral potential of this compound remains hypothetical and requires rigorous preclinical investigation. The findings related to other drugs in its class provide a scientific rationale for embarking on such exploratory studies, which could potentially broaden the therapeutic scope of this compound.

Advanced Research Methodologies and Techniques in Clobenztropine Research

Radioligand Binding Assays for Receptor/Transporter Quantification

Radioligand binding assays are a cornerstone of pharmacology, providing a robust in vitro method to determine the affinity of a compound for a specific receptor or transporter. researchgate.net The technique involves incubating a radiolabeled ligand (a molecule with a radioactive isotope) with a tissue preparation (e.g., brain homogenates) containing the target receptor. nih.gov Unlabeled compounds, such as Clobenztropine, are then added at increasing concentrations to compete with the radioligand for the binding site. The concentration of the unlabeled drug that displaces 50% of the specific binding of the radioligand is known as the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated. The Ki value represents the affinity of the compound for the receptor; a lower Ki value indicates a higher binding affinity. nih.gov

| Target | Reported Affinity Range (Ki, nM) | Reference |

|---|---|---|

| Dopamine (B1211576) Transporter (DAT) | 8.5 - 6370 | nih.gov |

| Dopamine Transporter (DAT) | 20 - 32.5 | drugbank.com |

| Histamine (B1213489) H1 Receptor | 16 - 37600 | nih.gov |

| Muscarinic M1 Receptor | 0.98 - 47.9 | drugbank.com |

In Vivo Microdialysis for Neurotransmitter Monitoring

In vivo microdialysis is a powerful technique for monitoring the concentration of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals. pdbj.org The method involves the stereotaxic implantation of a small, semi-permeable dialysis probe into a target brain area, such as the nucleus accumbens, a key region in the brain's reward circuitry. nih.gov The probe is continuously perfused with a physiological solution, and substances from the extracellular fluid diffuse across the membrane into the perfusate, which is then collected in small fractions over time. The concentration of neurotransmitters, like dopamine, in these samples is typically quantified using highly sensitive analytical techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ECD). nih.gov

This methodology has been pivotal in understanding the functional consequences of DAT inhibition by benztropine (B127874) analogs. Studies using benztropine derivatives like AHN-1055 and AHN-2005 have shown that, unlike cocaine which produces a rapid and transient increase in nucleus accumbens dopamine, these analogs induce a much more gradual and sustained elevation of dopamine levels. The peak dopamine concentration is reached 1-2 hours post-administration, and levels remain elevated for approximately 12-24 hours. nih.gov This prolonged duration of action is a key differentiating feature from classical psychostimulants and is directly attributable to the binding kinetics of these compounds at the DAT.

Advanced Spectroscopic and Chromatographic Methods for Preclinical Compound Analysis

The accurate analysis and quantification of a research compound in biological matrices are fundamental to preclinical research. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the predominant techniques used for this purpose. shimadzu.com

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. nih.gov When coupled with a detector, such as an ultraviolet (UV) spectrophotometer or an electrochemical detector, HPLC allows for the precise quantification of the analyte. nih.gov This is the standard method for analyzing neurotransmitter levels in microdialysis samples. nih.gov

LC-MS is an even more powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov After separation by the LC column, the analyte is ionized and its mass-to-charge ratio is measured by the mass spectrometer. This provides extremely high sensitivity and specificity, allowing for the unambiguous identification and quantification of the parent drug and its metabolites in complex biological samples like blood plasma and brain tissue. nih.govmdpi.com These techniques are essential for pharmacokinetic studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound, and for correlating drug concentrations with observed pharmacological effects. mdpi.com

| Technique | Primary Application | Information Obtained |

|---|---|---|

| HPLC-ECD | Quantification of neurotransmitters in microdialysate | Extracellular dopamine concentration over time |

| LC-MS/MS | Pharmacokinetic studies (quantification in plasma/brain) | Drug and metabolite concentrations, half-life, clearance |

| UV-Vis Spectroscopy | Basic quantification and purity assessment | Concentration of pure substance in solution |

Gene Expression and Proteomic Studies in Preclinical Models

While specific gene expression or proteomic studies focusing on this compound are not prominent in the published literature, these methodologies offer powerful tools to investigate the long-term molecular adaptations that may occur in response to sustained receptor modulation.

Gene expression studies, often using techniques like quantitative real-time polymerase chain reaction (qRT-PCR) or microarray analysis, measure the extent to which specific genes are transcribed into messenger RNA (mRNA). Chronic administration of a psychoactive compound can lead to changes in the expression of genes related to neurotransmitter synthesis, receptor signaling, and synaptic plasticity.

Proteomics involves the large-scale study of proteins, particularly their structures and functions. bohrium.com Using mass spectrometry-based techniques, researchers can identify and quantify thousands of proteins in a given tissue sample. bohrium.com In the context of this compound research, proteomics could be employed to identify changes in the levels of specific receptors, transporters, or downstream signaling proteins in brain regions of interest following prolonged exposure to the compound. These approaches could provide critical insights into the neurobiological basis of tolerance or sensitization phenomena associated with long-acting dopamine transporter inhibitors.

Cryo-Electron Microscopy and X-ray Crystallography in Receptor-Ligand Complex Elucidation

Understanding how a drug like this compound binds to its molecular targets at an atomic level is crucial for rational drug design. Cryo-electron microscopy (cryo-EM) and X-ray crystallography are the two primary techniques used to determine the high-resolution three-dimensional structures of proteins and their complexes with ligands. nih.gov